molecular formula C17H14O7 B1672181 Iristectorigenin A CAS No. 39012-01-6

Iristectorigenin A

Cat. No.: B1672181
CAS No.: 39012-01-6
M. Wt: 330.29 g/mol
InChI Key: CCRPIWFQMLICCY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Iristectorigenin A is a polyphenol that primarily exists in the rhizomes and leaves of various plant species, but it has been mainly reported in the Iridaceae family . It has been shown to interact with several molecular targets related to apoptosis, angiogenesis, and inflammation at the molecular level .

Mode of Action

This compound interacts with its targets to bring about changes in cellular signal transduction pathways . It has been shown to control or manage various types of cancers through these molecular targets, thereby regulating the expression of different genes that participate in cancer cell growth .

Biochemical Pathways

This compound affects several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation . It may assist by boosting the body’s antioxidant protection against free radicals, which stimulate the progression of a variety of ailments .

Result of Action

This compound has been shown to effectively diminish the risk of chronic ailments like cancer, diabetes, obesity, inflammatory diseases, and oxidative-related diseases . In a study, it was found that this compound can improve airway hyperresponsiveness (AHR), reflected by a decrease in airway resistance and an increase in lung compliance . It also reduced the number of white blood cells in bronchoalveolar lavage fluid (BALF), improved inflammatory cell infiltration in lung tissue, and decreased the levels of IL-4, IL-5, and IL-33 in BALF .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, dietary intake of this compound can effectively reduce the risk of chronic diseases . .

Biochemical Analysis

Biochemical Properties

Iristectorigenin A plays a significant role in biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits anti-inflammatory properties by inhibiting the creation of nitric oxide (NO) from LPS-activated RAW 264.7 cells. This inhibitory mechanism is achieved through the reduction in the expression of the nitric oxide synthase (iNOS) enzyme .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level . It influences cell function by boosting the body’s antioxidant protection against free radicals, which stimulate the progression of a variety of ailments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It amends several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation .

Dosage Effects in Animal Models

In animal models, specifically mice, it has been established that those administered with 125 mg/kg body weight of this compound survived . This suggests that the effects of this compound can vary with different dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iristectorigenin A involves several steps, typically starting from simpler flavonoid structures. The process often includes hydroxylation, methylation, and glycosylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from plant sources, particularly the rhizomes of Belamcanda chinensis. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). This method ensures the isolation of this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Iristectorigenin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

    Tectorigenin: Another isoflavone found in the same plant family, known for its anti-inflammatory and anticancer properties.

    Irigenin: A related compound with similar antioxidant and anticancer activities.

    Irisflorentin: Another flavonoid with notable biological activities.

Uniqueness of Iristectorigenin A: this compound stands out due to its potent antioxidant activity and its ability to modulate multiple cellular pathways simultaneously. Its unique combination of hydroxyl and methoxy groups contributes to its distinct chemical reactivity and biological effects .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRPIWFQMLICCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192285
Record name Iristectorigenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39012-01-6
Record name Iristectorigenin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iristectorigenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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